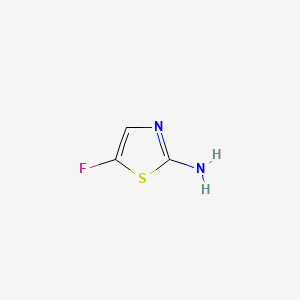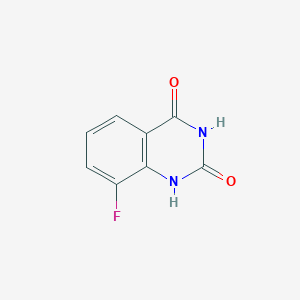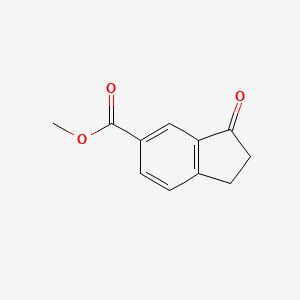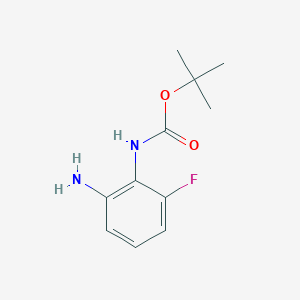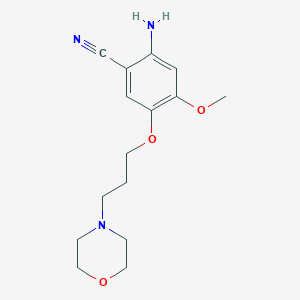
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
概要
説明
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is known for its applications in various fields, including medicinal chemistry and materials science.
作用機序
Target of Action
It is used as a research chemical compound in the preparation of carbon-11 iressa . Iressa, also known as Gefitinib, is a drug used for certain breast, lung and other cancers. Gefitinib is an EGFR inhibitor, like erlotinib, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells. Therefore, it is reasonable to assume that 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile might also act on the EGFR pathway.
Mode of Action
Based on its use in the preparation of carbon-11 iressa , it can be inferred that it may interact with the EGFR pathway. EGFR inhibitors, like Gefitinib, bind to the adenosine triphosphate (ATP) binding site of the enzyme, thus inhibiting the activation of the anti-apoptotic Ras signal transduction cascade.
Biochemical Pathways
As it is used in the preparation of carbon-11 iressa , it is likely to affect the EGFR pathway. The EGFR pathway is crucial for cell survival, proliferation, and differentiation.
Pharmacokinetics
It is known that the compound has a molecular weight of 29135 , which could influence its absorption and distribution. Its storage temperature is recommended to be at room temperature , indicating its stability under normal conditions.
Result of Action
Given its use in the preparation of carbon-11 iressa , it can be inferred that it may have similar effects to Gefitinib, which include inhibition of cell proliferation and induction of cell death in cancer cells.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
生化学分析
Biochemical Properties
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes involved in cellular signaling pathways, such as tyrosine kinases, which are crucial for cell growth and differentiation . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including proliferation and apoptosis.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis by inhibiting key signaling pathways that promote cell survival . Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may downregulate genes involved in cell cycle progression, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tyrosine kinases, and inhibits their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, disrupting cellular signaling pathways. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and cellular metabolism observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have indicated that very high doses can cause adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and can further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects cellular respiration and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile typically involves the reaction of 2-amino-4-methoxy-5-nitrobenzonitrile with 3-chloropropylmorpholine under basic conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
科学的研究の応用
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including cancer imaging agents.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Research: It serves as a tool for studying biological pathways and mechanisms.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methoxy-5-(3-piperidinopropoxy)benzonitrile
- 2-Amino-4-methoxy-5-(3-pyrrolidinopropoxy)benzonitrile
- 2-Amino-4-methoxy-5-(3-piperazinopropoxy)benzonitrile
Uniqueness
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is unique due to its specific morpholinopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials .
特性
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPAUOALMSIBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435047 | |
| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-27-9 | |
| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in the synthesis of Gefitinib?
A1: This compound serves as a crucial building block in the multi-step synthesis of Gefitinib [, ]. It undergoes a series of reactions, including hydration and cyclisation, to ultimately form the quinazoline core structure present in Gefitinib.
Q2: How is this compound prepared from its nitrobenzonitrile precursor?
A2: The synthesis involves the reduction of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile []. This reduction can be achieved using transfer hydrogenation catalyzed by Palladium on Carbon (Pd/C) []. This method is preferred as it offers a safer and more environmentally friendly alternative to traditional hydrogenation methods using hydrogen gas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
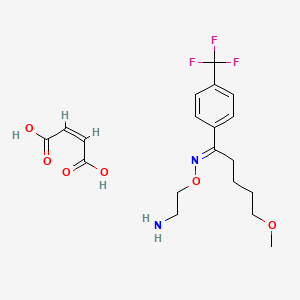
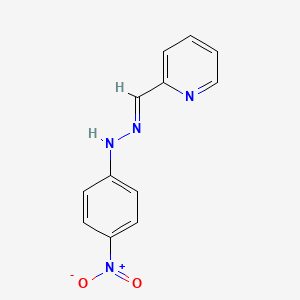

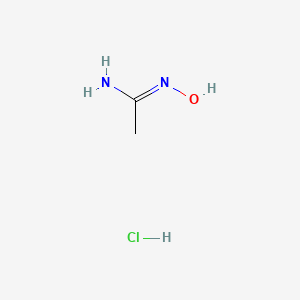
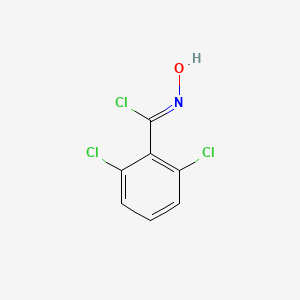
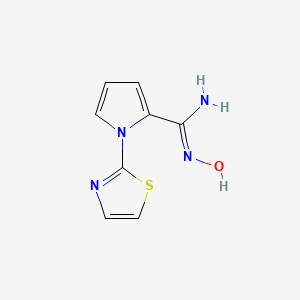
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

